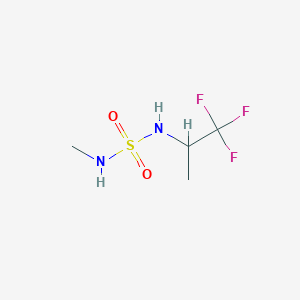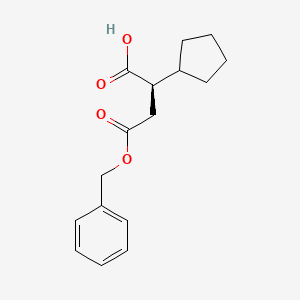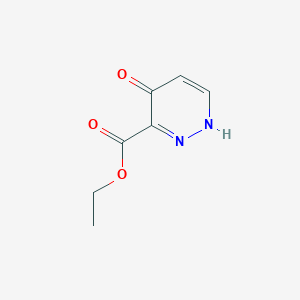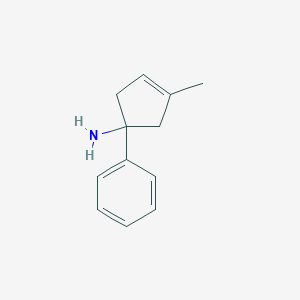
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a methyl ester group at the 2-position of the pyrrolidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrolidinones.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrrolidine.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrrolidine ring to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced alcohols, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-Methyl 4-(pyridin-2-yl)pyrrolidine-2-carboxylate: Similar structure but with the pyridine ring at the 2-position.
(2S)-Methyl 4-(pyridin-4-yl)pyrrolidine-2-carboxylate: Similar structure but with the pyridine ring at the 4-position.
(2S)-Methyl 4-(pyrimidin-3-yl)pyrrolidine-2-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl (2S)-4-pyridin-3-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-5-9(7-13-10)8-3-2-4-12-6-8/h2-4,6,9-10,13H,5,7H2,1H3/t9?,10-/m0/s1 |
InChI-Schlüssel |
ZBDUPVRHZKCTON-AXDSSHIGSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC(CN1)C2=CN=CC=C2 |
Kanonische SMILES |
COC(=O)C1CC(CN1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)




